Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate

Description

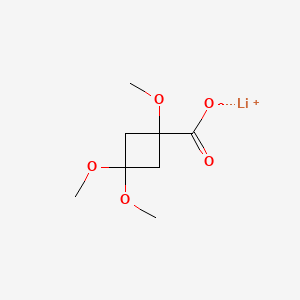

Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate is a lithium salt of a cyclobutane derivative featuring a carboxylate group and three methoxy substituents. Its IUPAC name reflects the cyclobutane core modified by methoxy groups at positions 1, 3, and 3, with a carboxylate group at position 1. The molecular formula is C₈H₁₁LiO₅, and its molecular weight falls within the range of lithium carboxylate salts (133.100–221.200 g/mol) reported in literature . This compound exhibits 0 hydrogen bond donors and 5 hydrogen bond acceptors (three from methoxy groups, two from the carboxylate), which influence its solubility and reactivity. Its InChIKey identifier ensures precise chemical tracking in databases .

Properties

Molecular Formula |

C8H13LiO5 |

|---|---|

Molecular Weight |

196.2 g/mol |

IUPAC Name |

lithium;1,3,3-trimethoxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H14O5.Li/c1-11-7(6(9)10)4-8(5-7,12-2)13-3;/h4-5H2,1-3H3,(H,9,10);/q;+1/p-1 |

InChI Key |

XIOIUJSGVQDUHK-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].COC1(CC(C1)(OC)OC)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate typically involves the reaction of 1,3,3-trimethoxycyclobutane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to alter the oxidation state of the compound or to remove specific functional groups.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.

Scientific Research Applications

Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and in the study of reaction mechanisms.

Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Lithium Carboxylate Compounds

The following table compares lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate with structurally analogous lithium salts, emphasizing molecular features, hydrogen bonding capacity, and commercial availability. Data are derived from diverse lithium carboxylate compounds cataloged in authoritative sources .

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Suppliers |

|---|---|---|---|---|---|

| This compound | C₈H₁₁LiO₅ | ~200.100* | 0 | 5 | 2–4 |

| Lithium 5-phenyl-1,2,4-oxadiazepine-3-carboxylate | C₁₀H₈LiN₂O₃ | 195.100 | 0 | 5 | 3 |

| Lithium 5-chloro-1-methylimidazole-2-carboxylate | C₅H₄ClLiN₂O₂ | 166.500 | 0 | 4 | 6 |

| Lithium 5-bromo-1-methylimidazole-2-carboxylate | C₅H₄BrLiN₂O₂ | 211.000 | 0 | 4 | 1 |

| Lithium 5-chloro-2-methoxypyridine-3-sulfonate | C₆H₅ClLiNO₄S | 221.200 | 0 | 7 | 2 |

*Estimated based on structural similarity to listed compounds.

Key Findings:

Structural Diversity :

- The cyclobutane derivative is distinct due to its strained four-membered ring, which contrasts with the aromatic or heteroaromatic cores (e.g., imidazole, pyridine) of other salts. This structural difference may confer unique stability and reactivity profiles, particularly in coordination chemistry or catalysis .

- Methoxy groups in the cyclobutane compound enhance solubility in polar solvents compared to halogenated analogs (e.g., 5-chloro or 5-bromo derivatives), which are more lipophilic .

Hydrogen Bonding: With 5 hydrogen bond acceptors, the cyclobutane derivative exceeds most imidazole-based salts (4 acceptors) but matches sulfonate-containing compounds (e.g., lithium 5-chloro-2-methoxypyridine-3-sulfonate, 7 acceptors).

Commercial Availability: Supplier counts (2–4) indicate moderate availability compared to widely accessible salts like lithium 5-chloro-1-methylimidazole-2-carboxylate (6 suppliers). Limited suppliers for brominated or sulfonated derivatives may reflect niche industrial or research applications .

Limitations and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.